An In-depth Technical Guide to the Physicochemical Properties of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one
An In-depth Technical Guide to the Physicochemical Properties of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] The subject of this technical guide, 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one, is a functionalized derivative with potential applications in drug discovery and development. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, guiding formulation development, and ensuring robust analytical characterization. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed, field-proven methodologies for their experimental determination.
Molecular Identity and Core Physicochemical Parameters
7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a bicyclic heteroaromatic compound. The following table summarizes its key identifiers and computed physicochemical properties. It is important to note that the majority of the quantitative data presented here are computationally derived and await experimental verification.
| Identifier/Property | Value | Source |
| Chemical Name | 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one | N/A |
| CAS Number | 82070-49-3 | [5] |
| Molecular Formula | C₉H₁₀N₂O₂ | [5] |
| Molecular Weight | 178.19 g/mol | N/A |
| XLogP3 | 2.68 | N/A |
| Hydrogen Bond Donor Count | 1 | N/A |
| Hydrogen Bond Acceptor Count | 4 | N/A |
| Rotatable Bond Count | 1 | N/A |
| Topological Polar Surface Area | 51.2 Ų | N/A |
| Density | 1.2 ± 0.1 g/cm³ | N/A |
| Boiling Point | 360.5 ± 42.0 °C at 760 mmHg | N/A |
| Flash Point | 171.8 ± 27.9 °C | N/A |
Structural Elucidation and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one, both ¹H and ¹³C NMR would provide critical information about the molecular framework.
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure solubility and minimize interference with the signals of interest.
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Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.
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¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
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¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
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2D NMR (Optional but Recommended): For unambiguous assignment of proton and carbon signals, especially in complex regions of the spectrum, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
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Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts (δ), coupling constants (J), and multiplicities of the signals to deduce the connectivity of atoms within the molecule.
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly powerful for confirming the molecular formula.
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Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer. Common ionization techniques for molecules of this type include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
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Mass Analysis: The choice of mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, Quadrupole) will determine the resolution and accuracy of the mass measurement.
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Data Acquisition: Acquire the mass spectrum, ensuring proper calibration of the instrument.
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Data Interpretation: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻ depending on the ionization mode). For HRMS, compare the experimentally determined exact mass with the theoretical exact mass calculated from the molecular formula. The fragmentation pattern can also provide valuable structural information.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule, while UV-Vis spectroscopy provides information about the electronic transitions and conjugation within the molecule.
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IR Spectroscopy:
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Prepare the sample as a thin film, a KBr pellet, or a solution in a suitable IR-transparent solvent.
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Acquire the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
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Identify characteristic absorption bands corresponding to functional groups such as C=O (ketone), N-H (amine/amide), C-O (ether), and aromatic C-H bonds.
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UV-Vis Spectroscopy:
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Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).
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Record the UV-Vis absorption spectrum using a spectrophotometer.
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Identify the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε).
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Chromatographic and Thermal Analysis
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of a compound.
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Method Development:
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Column Selection: A reverse-phase C18 column is a common starting point for molecules of this polarity.
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Mobile Phase Selection: A gradient elution using a mixture of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
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Detector: A UV detector set at a wavelength where the compound exhibits strong absorbance (determined from UV-Vis spectroscopy) is generally used.
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Sample Analysis:
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Prepare a standard solution of the compound at a known concentration.
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Inject the sample onto the HPLC system and record the chromatogram.
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Data Analysis:
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The purity is typically expressed as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
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Caption: General workflow for HPLC purity analysis.
Thermal Properties: Melting Point
The melting point is a fundamental physical property that provides an indication of purity. A sharp melting point range is characteristic of a pure crystalline solid.
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Sample Preparation: Place a small amount of the finely powdered, dry compound into a capillary tube.
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Measurement: Use a calibrated melting point apparatus. Heat the sample slowly (e.g., 1-2 °C per minute) near the expected melting point to ensure thermal equilibrium.
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Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Solubility and Ionization Properties
Solubility Profile
The solubility of a compound in various aqueous and organic solvents is a critical parameter for its handling, formulation, and biological activity.
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Solvent Selection: Choose a range of relevant solvents, including aqueous buffers at different pH values (e.g., pH 2, 7.4, 9), and common organic solvents (e.g., ethanol, DMSO, acetone).
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Equilibration: Add an excess of the solid compound to a known volume of each solvent in a sealed vial. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
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Sample Analysis: After equilibration, filter or centrifuge the samples to remove undissolved solid.
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Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as HPLC-UV or UV-Vis spectroscopy, against a calibration curve.
Ionization Constant (pKa)
The pKa value(s) describe the tendency of a molecule to ionize at a given pH. This is a crucial parameter for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.
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Sample Preparation: Prepare a solution of the compound in a mixture of water and a co-solvent (e.g., methanol or DMSO) to ensure solubility.
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Titration: Titrate the solution with a standardized acid (e.g., HCl) and a standardized base (e.g., NaOH) while monitoring the pH with a calibrated pH electrode.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection points of the titration curve. Specialized software is often used for accurate pKa calculation from the titration data.
Crystallographic Information
Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for a molecule.[6] While no published crystal structure for 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one is currently available, the following outlines the general procedure.
Experimental Protocol: Single-Crystal X-ray Diffraction
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Crystallization: The primary and often most challenging step is to grow single crystals of sufficient size and quality.[6] This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents and solvent systems should be screened.
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Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
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Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.
Conclusion
7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a compound of interest within the broader class of naphthyridines. This guide has collated the available computed physicochemical data and provided detailed, standard protocols for the experimental determination of its key properties. The methodologies outlined herein for spectroscopic analysis, purity assessment, and the determination of solubility and ionization constants represent a robust framework for the comprehensive characterization of this and similar molecules. Such empirical data is indispensable for advancing the potential of this compound in research and development.
References
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Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]
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PhytoBank. (n.d.). 13C NMR Spectrum (PHY0059746). Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). 4 - Supporting Information. Retrieved from [Link]
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PhytoBank. (n.d.). 1H NMR Spectrum (PHY0041801). Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Mixed alkoxy/hydroxy 1,8-naphthalimides: expanded fluorescence colour palette and in vitro bioactivity. Retrieved from [Link]
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ResearchGate. (2009). (PDF) An efficient synthesis of 7-methoxy-8-methyl-α-tetralone. Retrieved from [Link]
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PubChem. (n.d.). 7-Methoxy-4-phenyl-1,8-naphthyridin-2-amine. Retrieved from [Link]
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ResearchGate. (2019). (PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Retrieved from [Link]
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ResearchGate. (2012). (PDF) Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Synthesis of 7α-Methoxy-7-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamino-3. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]
